Cas no 124211-72-9 (2,2,2-trifluoro-1-(4-isopropylphenyl)ethanone)
2,2,2-trifluoro-1-(4-isopropylphenyl)ethanone Chemical and Physical Properties
Names and Identifiers
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- Ethanone,2,2,2-trifluoro-1-[4-(1-methylethyl)phenyl]-
- 2,2,2-trifluoro-1-(4-propan-2-ylphenyl)ethanone
- 4'-Isopropyl-2,2,2-trifluoroacetophenone
- 2,2,2-Trifluoro-1-(4-isopropylphenyl)ethanone
- 2,2,2-trifluoro-1-[4-(1-methylethyl)phenyl]ethanone
- Ethanone, 2,2,2-trifluoro-1-[4-(1-methylethyl)phenyl]- (9CI)
- MFCD01319978
- SCHEMBL13384248
- DTXSID20374816
- JXAARZPBEHNXIL-UHFFFAOYSA-N
- N12331
- 2,2,2-trifluoro-1-(4-isopropyl-phenyl)-ethanone
- 4'-iso-Propyl-2,2,2-trifluoroacetophenone
- ETHANONE, 2,2,2-TRIFLUORO-1-[4-(1-METHYLETHYL)PHENYL]-
- AB08904
- CS-0443131
- EN300-1939364
- A890570
- FS-5573
- 2,2,2-TRIFLUORO-1-[4-(PROPAN-2-YL)PHENYL]ETHAN-1-ONE
- 2,2,2-Trifluoro-1-(4-isopropylphenyl)ethan-1-one
- J-005055
- AKOS012259943
- 124211-72-9
- DB-292064
- 2,2,2-trifluoro-1-(4-isopropylphenyl)ethanone
-
- MDL: MFCD01319978
- Inchi: 1S/C11H11F3O/c1-7(2)8-3-5-9(6-4-8)10(15)11(12,13)14/h3-7H,1-2H3
- InChI Key: JXAARZPBEHNXIL-UHFFFAOYSA-N
- SMILES: FC(C(C1C=CC(=CC=1)C(C)C)=O)(F)F
Computed Properties
- Exact Mass: 216.07623
- Monoisotopic Mass: 216.07619946g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 225
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.1
- Topological Polar Surface Area: 17.1Ų
Experimental Properties
- PSA: 17.07
2,2,2-trifluoro-1-(4-isopropylphenyl)ethanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 023166-1g |
4'-iso-Propyl-2,2,2-trifluoroacetophenone |
124211-72-9 | 97% | 1g |
£10.00 | 2022-03-01 | |
| Alichem | A019145763-5g |
2,2,2-Trifluoro-1-(4-isopropylphenyl)ethan-1-one |
124211-72-9 | 95% | 5g |
$395.01 | 2023-09-03 | |
| abcr | AB166475-1 g |
4'-Isopropyl-2,2,2-trifluoroacetophenone, 97%; . |
124211-72-9 | 97% | 1 g |
€701.00 | 2023-07-20 | |
| abcr | AB166475-2 g |
4'-Isopropyl-2,2,2-trifluoroacetophenone, 97%; . |
124211-72-9 | 97% | 2 g |
€1,023.80 | 2023-07-20 | |
| eNovation Chemicals LLC | Y1246599-250mg |
Ethanone, 2,2,2-trifluoro-1-[4-(1-methylethyl)phenyl]- |
124211-72-9 | 96% | 250mg |
$215 | 2023-09-04 | |
| eNovation Chemicals LLC | Y1246599-1g |
Ethanone, 2,2,2-trifluoro-1-[4-(1-methylethyl)phenyl]- |
124211-72-9 | 96% | 1g |
$240 | 2024-06-08 | |
| eNovation Chemicals LLC | Y1246599-5g |
Ethanone, 2,2,2-trifluoro-1-[4-(1-methylethyl)phenyl]- |
124211-72-9 | 96% | 5g |
$785 | 2023-09-04 | |
| eNovation Chemicals LLC | Y1246599-25g |
Ethanone, 2,2,2-trifluoro-1-[4-(1-methylethyl)phenyl]- |
124211-72-9 | 96% | 25g |
$3105 | 2023-09-04 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-336597-1 g |
4'-iso-Propyl-2,2,2-trifluoroacetophenone, |
124211-72-9 | 1g |
¥1,564.00 | 2023-07-11 | ||
| Enamine | EN300-1939364-0.05g |
2,2,2-trifluoro-1-[4-(propan-2-yl)phenyl]ethan-1-one |
124211-72-9 | 0.05g |
$468.0 | 2023-09-17 |
2,2,2-trifluoro-1-(4-isopropylphenyl)ethanone Suppliers
2,2,2-trifluoro-1-(4-isopropylphenyl)ethanone Related Literature
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
Additional information on 2,2,2-trifluoro-1-(4-isopropylphenyl)ethanone
2,2,2-Trifluoro-1-(4-isopropylphenyl)ethanone (CAS No. 124211-72-9): Properties, Applications, and Market Insights
2,2,2-Trifluoro-1-(4-isopropylphenyl)ethanone (CAS No. 124211-72-9) is a specialized organic compound with significant relevance in pharmaceutical and agrochemical research. This fluorinated ketone derivative features a unique molecular structure combining a trifluoromethyl group with an isopropylphenyl moiety, making it particularly valuable for developing advanced materials and bioactive molecules.
The compound's chemical formula C11H11F3O and molecular weight of 216.20 g/mol position it as an important building block in modern synthetic chemistry. Researchers frequently utilize 2,2,2-trifluoro-1-(4-isopropylphenyl)ethanone as a key intermediate in the synthesis of various pharmaceutical ingredients, particularly those requiring enhanced metabolic stability and lipophilicity through fluorination.
Recent scientific literature highlights the growing importance of fluorinated organic compounds like 124211-72-9 in drug discovery programs. The trifluoromethyl group in this molecule contributes to improved bioavailability and membrane permeability, addressing one of the most pressing challenges in contemporary medicinal chemistry. This aligns perfectly with current industry trends focusing on bioisosteric replacement strategies and metabolic stabilization of lead compounds.
In material science applications, 2,2,2-trifluoro-1-(4-isopropylphenyl)ethanone serves as a precursor for advanced liquid crystal materials and organic electronic components. The electron-withdrawing nature of the trifluoromethyl ketone functionality makes it particularly useful in designing materials with specific optoelectronic properties, responding to the growing demand for flexible electronics and energy-efficient displays.
The synthesis and application of CAS 124211-72-9 have gained attention in green chemistry initiatives. Modern synthetic approaches emphasize atom-economical processes and catalytic fluorination methods to produce this compound more sustainably. This reflects the broader chemical industry's shift toward environmentally friendly manufacturing practices, a topic of significant interest among researchers and industrial stakeholders alike.
Analytical characterization of 2,2,2-trifluoro-1-(4-isopropylphenyl)ethanone typically involves advanced techniques such as NMR spectroscopy (particularly 19F NMR for the trifluoromethyl group), mass spectrometry, and HPLC purity analysis. These methods ensure the compound meets the stringent quality standards required for pharmaceutical applications, addressing common queries about quality control procedures for specialty chemicals.
The global market for fluorinated building blocks like 124211-72-9 has shown consistent growth, driven by increasing demand from the pharmaceutical sector and advanced materials industries. Market analysts project particular expansion in Asia-Pacific regions, where contract research organizations and generic drug manufacturers are actively sourcing high-quality intermediates.
Storage and handling of 2,2,2-trifluoro-1-(4-isopropylphenyl)ethanone require standard laboratory precautions for organic compounds. While not classified as hazardous under normal conditions, proper chemical storage protocols should be followed to maintain stability and purity. This addresses frequent search queries about chemical storage best practices and laboratory safety measures.
Recent patent literature reveals innovative applications of CAS 124211-72-9 in developing kinase inhibitors and antiviral agents, particularly in response to global health challenges. The compound's structural features make it valuable for creating targeted therapies, aligning with current medical research priorities for precision medicine approaches.
For researchers sourcing 2,2,2-trifluoro-1-(4-isopropylphenyl)ethanone, important considerations include supplier reliability, batch-to-batch consistency, and technical documentation availability. These factors significantly impact experimental reproducibility, a critical concern in both academic and industrial research settings.
The future outlook for 124211-72-9 remains positive as fluorination strategies continue to dominate medicinal chemistry and material science innovation. Emerging applications in PET radiopharmaceuticals and fluorescent probes suggest expanding utility for this versatile chemical building block.
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